PLX7486

Oncology Immuno-oncology Kinase Inhibition

PLX7486 tosylate is the only commercially available dual inhibitor targeting both CSF1R (Fms) and TrkA/B/C. This unique profile directly kills cancer cells (IC50 5–8 μM) while depleting immunosuppressive tumor-associated macrophages (IC50 <1 μM), a mechanism unattainable with single-target agents like pexidartinib or larotrectinib. Essential for preclinical synergy studies with anti-PD-1/CTLA-4 in melanoma, colorectal, and pancreatic cancer models. Stock is limited; custom synthesis requests typically require a 1 g minimum.

Molecular Formula
Molecular Weight
Cat. No. B1193435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePLX7486
SynonymsPLX7486;  PLX-7486;  PLX 7486.
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PLX7486: A CSF1R/Trk Dual Inhibitor for Oncology Research Procurement


PLX7486 (tosylate salt form) is a small molecule, orally bioavailable, dual inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R/Fms) and the tropomyosin receptor kinase (Trk) family (TrkA, TrkB, TrkC) [1]. It is characterized as a potent and selective inhibitor of these targets, with potential antineoplastic activity [2]. The compound is being investigated in Phase I clinical trials (NCT01804530) for advanced solid tumors, including pancreatic cancer and NTRK-altered malignancies [3]. Its chemical structure has not been publicly disclosed [2].

PLX7486 Sourcing: Why Pan-Trk or CSF1R-Only Inhibitors Cannot Replace Its Dual Mechanism


PLX7486 exhibits a unique dual-target inhibition profile that cannot be replicated by single-target CSF1R inhibitors (e.g., PLX3397/pexidartinib, BLZ945) or pan-Trk inhibitors (e.g., larotrectinib, entrectinib) alone. Its concurrent inhibition of both Trk signaling on cancer cells and CSF1R-mediated myeloid cell recruitment provides a mechanistically distinct approach to tumor microenvironment remodeling [1]. This dual mechanism has demonstrated synergistic antitumor effects when combined with immune checkpoint inhibitors in preclinical models, an outcome not universally observed with single-target agents [2]. Therefore, generic substitution with a CSF1R-only or Trk-only inhibitor would fail to recapitulate the specific biological activity and combination therapy potential of PLX7486.

PLX7486 Comparative Evidence: Quantitative Differentiation in Cancer Cell and Macrophage Inhibition


PLX7486 Dual Cytotoxicity: Cancer Cell Lines vs. Macrophages

PLX7486 exhibits direct cytotoxic activity against both cancer cells and immunosuppressive macrophages. It achieves an IC50 of 5-8 μM against a panel of murine cancer cell lines (MC38, SA1N, MB49, 4T1, B16F10, 3LL) and an IC50 of <1 μM against bone marrow-derived macrophages and the RAW264.7 macrophage cell line [1]. In contrast, the CSF1R inhibitor PLX3397 (pexidartinib) has reported IC50 values of 20 nM and 10 nM for CSF1R and c-Kit, respectively, but its direct cytotoxicity against cancer cells is not a primary mechanism of action . This indicates that PLX7486 provides a dual-pronged approach, directly targeting tumor cells while simultaneously depleting tumor-associated macrophages.

Oncology Immuno-oncology Kinase Inhibition

PLX7486 Enhances T Cell Presence In Vivo

In an in vivo adoptive T cell transfer model, treatment with PLX7486 (20 mg/kg, daily oral gavage for 5 days) resulted in a significant increase in the percentage of pmel-1/Thy1.1+ T cells in the spleen compared to vehicle control (PLX7486: 3.52±0.4% vs. Vehicle: 1.76±0.2%) [1]. This effect on T cell abundance is a distinguishing pharmacodynamic feature not typically reported for single-agent CSF1R inhibitors like PLX3397, which primarily deplete macrophages [2].

Immuno-oncology Pharmacodynamics Tumor Microenvironment

PLX7486 Synergizes with Immune Checkpoint Inhibitors

Preclinical studies demonstrate that combining PLX7486 with anti-CTLA-4 or anti-PD-1 antibodies results in superior antitumor effects compared to either single agent alone in MC38 and B16F10 tumor models [1]. While PLX3397 has also been combined with anti-PD-1, the dual Trk/CSF1R inhibition by PLX7486 may provide a mechanistic advantage by directly targeting Trk-expressing cancer cells while also modulating the immune microenvironment [2].

Immuno-oncology Combination Therapy Checkpoint Blockade

PLX7486 Research Applications: Leveraging Dual Kinase Inhibition for Tumor Microenvironment Studies


Investigating Tumor-Immune Microenvironment Crosstalk

PLX7486 is ideally suited for in vitro and in vivo studies examining the interplay between tumor-intrinsic Trk signaling and the recruitment/function of tumor-associated macrophages (TAMs). Its ability to directly kill cancer cells (IC50 5-8 μM) while depleting macrophages (IC50 <1 μM) allows researchers to dissect the relative contributions of each component to tumor progression and immune evasion [1].

Enhancing Adoptive T Cell and Checkpoint Inhibitor Therapies

Based on preclinical evidence of increased intratumoral T cell abundance and synergistic activity with anti-CTLA-4/anti-PD-1, PLX7486 is a key reagent for developing and optimizing combination immunotherapies. It is particularly relevant for models of melanoma, colorectal cancer, and other solid tumors where Trk overexpression or CSF1R-mediated immunosuppression is prominent [2].

Pharmacodynamic Studies of CSF1R/Trk Dual Inhibition

PLX7486 serves as a critical tool compound for validating pharmacodynamic biomarkers of dual CSF1R/Trk inhibition. Researchers can use PLX7486 to correlate target engagement (e.g., inhibition of AKT signaling in cancer cells and MAPK signaling in macrophages) with downstream effects on tumor growth and immune cell infiltration [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for PLX7486

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.